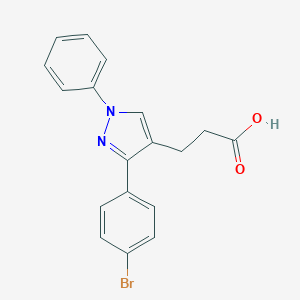
5-(4-Chlorobutyl)-1H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobutyl)-1H-tetrazole (CBT) is a tetrazole compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 5-(4-Chlorobutyl)-1H-tetrazole is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the activity of enzymes involved in DNA synthesis, which could contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have anticancer properties in vitro, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. This compound has also been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi. In addition, this compound has been shown to have antioxidant properties, which could contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
5-(4-Chlorobutyl)-1H-tetrazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it accessible to researchers. This compound is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is highly reactive and can be explosive when exposed to heat or shock, which makes it potentially hazardous to handle. In addition, this compound is relatively insoluble in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for 5-(4-Chlorobutyl)-1H-tetrazole research. One area of interest is the development of this compound-based drugs for cancer treatment. Another area of interest is the incorporation of this compound into materials to improve their properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a tetrazole compound that has potential applications in various fields, including pharmaceuticals, explosives, and materials science. Its anticancer, antimicrobial, and antioxidant properties make it a promising therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
5-(4-Chlorobutyl)-1H-tetrazole can be synthesized by reacting 4-chlorobutylamine with sodium azide in the presence of a copper catalyst. The reaction yields this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization.
科学研究应用
5-(4-Chlorobutyl)-1H-tetrazole has been investigated for its potential applications in various fields, including pharmaceuticals, explosives, and materials science. In pharmaceuticals, this compound has been studied as a potential drug candidate due to its ability to inhibit the growth of cancer cells. In explosives, this compound has been used as a component in high-energy materials due to its high nitrogen content. In materials science, this compound has been incorporated into polymers to improve their thermal stability and mechanical properties.
属性
IUPAC Name |
5-(4-chlorobutyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c6-4-2-1-3-5-7-9-10-8-5/h1-4H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCYAIFEVQSAON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)






